2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Description

Historical Context and Discovery

Nomenclature and Classification

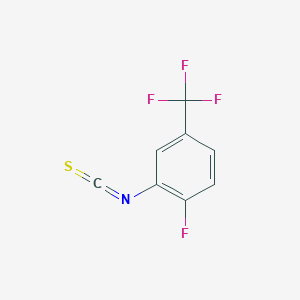

The systematic IUPAC name for this compound is 1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene , reflecting its benzene ring substituted with fluorine at position 2, a trifluoromethyl group at position 5, and an isothiocyanate functional group at position 1. Alternative names include 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate and α,α,α-trifluoro-o-tolyl isothiocyanate . Its molecular formula is C₈H₃F₄NS , with a molecular weight of 221.17 g/mol . Classified as an aromatic isothiocyanate, it belongs to a broader family of electrophilic thiocarbonyl compounds characterized by the −N=C=S functional group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 202–209°C (lit.) | |

| Density | 1.42 g/mL at 25°C | |

| Refractive Index | $$ n_{20}^D = 1.54 $$ | |

| Molecular Weight | 221.17 g/mol |

Significance in Organic Chemistry

This compound is pivotal in constructing heterocyclic frameworks and ureas, particularly in pharmaceutical synthesis. The electron-withdrawing trifluoromethyl and fluorine groups enhance the electrophilicity of the isothiocyanate moiety, facilitating nucleophilic additions with amines and alcohols. This reactivity is exploited in synthesizing kinase inhibitors and antitumor agents, where the compound’s fluorinated aromatic core improves bioavailability and target binding. Additionally, its stability under protic conditions enables its use in multi-step reactions without premature degradation.

Position in the Family of Isothiocyanate Compounds

Within the isothiocyanate family, this compound distinguishes itself through its substituted aromatic ring. Compared to simpler analogs like phenyl isothiocyanate (PITC), the fluorine and trifluoromethyl groups introduce steric and electronic effects that modulate reactivity. For instance, the meta-trifluoromethyl group increases the compound’s lipophilicity, while the ortho-fluorine atom directs electrophilic substitution reactions. Such properties make it more reactive toward soft nucleophiles than aliphatic isothiocyanates, as demonstrated in conjugate addition reactions with enones.

Table 2: Comparative Analysis with Related Isothiocyanates

The compound’s unique substitution pattern also differentiates it from non-fluorinated analogs. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes transition states, enabling efficient cross-coupling reactions that are less feasible with non-fluorinated substrates. Furthermore, its role in avoiding thiophosgene—a toxic reagent traditionally used in isothiocyanate synthesis—highlights its importance in sustainable chemistry.

Properties

IUPAC Name |

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392204 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-40-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of hazardous by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

Cycloaddition: Reagents with multiple bonds, such as alkenes or alkynes, are used. The reaction conditions may vary depending on the specific reagents involved.

Major Products

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Amines and Carbonyl Compounds: Produced through hydrolysis reactions.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C₈H₃F₄N₁S₁

Molecular Weight : Approximately 221.17 g/mol

Functional Group : Isothiocyanate (-NCS)

The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring enhances the compound's reactivity and biological activity, making it valuable in various chemical processes.

Isothiocyanates are known for their significant biological properties, including:

- Anticancer Properties : Research indicates that compounds containing isothiocyanate groups exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines demonstrate promising anticancer activity, with some compounds reducing cell viability significantly in melanoma and other cancer types after 72 hours of incubation .

- Bioconjugation Potential : The ability of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate to react with amine groups to form stable thiocarbamate linkages suggests its utility in bioconjugation applications. This property allows for the attachment of various biomolecules, enhancing drug delivery systems and targeted therapies.

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its anticancer properties. Case studies reveal its effectiveness in inhibiting specific cancer cell lines, making it a candidate for further clinical development.

Organic Synthesis

As a versatile building block, this compound can be employed in synthesizing other complex organic molecules. Its unique reactivity facilitates the creation of novel compounds with desired biological activities.

Agricultural Chemistry

Research indicates potential applications as a long-term control agent for ectoparasites in animals. Its efficacy in this area highlights its importance beyond medicinal uses .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins and modifying enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation

a) Fluorine vs. Chlorine Substitution

- Applications: Widely used in polymer research and agrochemical synthesis .

b) Trifluoromethyl vs. Methyl Substitution

- 5-Fluoro-2-methylphenyl isothiocyanate (CAS: 175205-39-7): Substitutes trifluoromethyl with a methyl (-CH₃) group. Reduced electron-withdrawing effects lead to lower thermal stability but improved solubility in non-polar solvents. Applications: Intermediate for dyes and small-molecule inhibitors .

Functional Group Variation

a) Isothiocyanate (-NCS) vs. Isocyanate (-NCO)

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS: 69922-27-6):

Research Implications and Limitations

- Electron-Withdrawing Effects : The -CF₃ and fluorine groups in this compound improve electrophilicity, favoring reactions with nucleophiles like amines and thiols .

Biological Activity

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate (2-F-5-(CF3)-Ph-NCS) is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₄N₁S₁, with a molecular weight of approximately 221.17 g/mol. The compound contains a trifluoromethyl group and a fluorine atom on the phenyl ring, contributing to its reactivity and biological properties. Isothiocyanates are known for their ability to form covalent bonds with biological macromolecules, leading to significant changes in their function.

Anticancer Properties

Research indicates that isothiocyanates, including 2-F-5-(CF3)-Ph-NCS, exhibit anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Isothiocyanates can disrupt the cell cycle, leading to growth inhibition in cancer cells.

- Apoptosis Induction : They promote programmed cell death by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models.

A study reported that an isothiocyanate derivative exhibited an IC50 value of 1.3 μM against leukemia cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Isothiocyanates are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

The biological effects of 2-F-5-(CF3)-Ph-NCS are attributed to several biochemical pathways:

- Covalent Modification : The isothiocyanate group can form stable thiocarbamate linkages with nucleophilic sites on proteins, altering their function.

- Modulation of Signaling Pathways : These compounds can influence pathways related to inflammation, apoptosis, and cell cycle regulation .

Table 1: Summary of Biological Activities

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation as an anticancer agent.

- Inflammation Management : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.

Q & A

Q. What role does this compound play in developing fluorinated polymers for organic electronics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.